Isopropyl hexanoate

Description

Properties

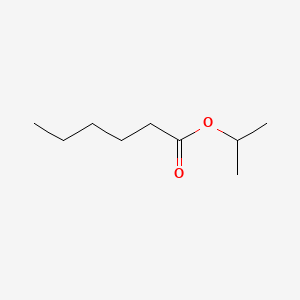

IUPAC Name |

propan-2-yl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-5-6-7-9(10)11-8(2)3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHDAORXSNJOBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177674 | |

| Record name | Isopropyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid | |

| Record name | Isopropyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/653/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

172.00 to 173.00 °C. @ 760.00 mm Hg | |

| Record name | Isopropyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040430 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

almost insoluble in water; soluble in alcohol | |

| Record name | Isopropyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/653/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.854-0.860 (20°) | |

| Record name | Isopropyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/653/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2311-46-8 | |

| Record name | Isopropyl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2311-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl hexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002311468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL HEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84AO2UI60U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopropyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040430 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Isopropyl Hexanoate (B1226103): Chemical Properties, Structure, and Experimental Protocols

This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental methodologies associated with isopropyl hexanoate. The information is intended to support research, development, and quality control activities involving this compound.

Chemical Structure and Identification

This compound is the ester formed from hexanoic acid and propan-2-ol. It is recognized for its characteristic fruity aroma, often described as being similar to pineapple and berries.[1]

IUPAC Name: propan-2-yl hexanoate[2]

Synonyms: Isopropyl caproate, Hexanoic acid isopropyl ester, 1-Methylethyl hexanoate[3][4]

Chemical Formula: C₉H₁₈O₂[3]

Canonical SMILES: CCCCCC(=O)OC(C)C[2]

InChI Key: JSHDAORXSNJOBA-UHFFFAOYSA-N[4]

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Weight | 158.24 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 168-173 °C at 760 mmHg | [5][6][7] |

| Density | 0.854-0.860 g/cm³ at 20°C | [2] |

| Refractive Index | 1.403-1.416 at 20°C | [2][6][7] |

| Flash Point | 54-59 °C | [5][6] |

| Vapor Pressure | 1.09 mmHg at 25°C (estimated) | [8] |

Table 2: Solubility and Partitioning

| Property | Value | Reference |

| Water Solubility | 117.8 mg/L at 25°C (estimated) | [8] |

| General Solubility | Soluble in alcohol | [2] |

| logP (o/w) | 3.177 (estimated) | [8] |

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and analysis of this compound.

Synthesis: Fischer Esterification

This compound is commonly synthesized via the Fischer esterification of hexanoic acid with isopropyl alcohol, using a strong acid catalyst such as sulfuric acid. The reaction is driven to completion by using an excess of the alcohol and removing the water formed.[9]

Reaction:

Hexanoic Acid + Isopropyl Alcohol ⇌ this compound + Water

Materials:

-

Hexanoic acid

-

Isopropyl alcohol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hexanoic acid and an excess of isopropyl alcohol (e.g., a 1:3 molar ratio).

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume) to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and add deionized water to dissolve the excess isopropyl alcohol and sulfuric acid.

-

Extract the aqueous layer with diethyl ether (2-3 times).

-

Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be further purified by fractional distillation to yield the final product.[2]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the identification and quantification of volatile compounds like this compound.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary column: A polar column (e.g., DB-WAX) or a non-polar column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) can be used.[2][10]

Typical GC-MS Parameters:

-

Injector Temperature: 250-280°C[10]

-

Injection Mode: Splitless or split (e.g., 25:1 ratio)[11]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)[12]

-

Oven Temperature Program:

-

MS Transfer Line Temperature: 280°C[12]

-

Ion Source Temperature: 200°C[11]

-

Ionization Mode: Electron Ionization (EI) at 70 eV[11]

-

Mass Scan Range: m/z 45-450[11]

Sample Preparation: Samples can be dissolved in a suitable solvent like hexane (B92381) or ethyl acetate (B1210297) to a concentration range of 1-100 µg/mL.[13]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC can also be employed for the analysis of this compound.

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Column: C18 reverse-phase column (e.g., Newcrom R1)[5]

Typical HPLC Parameters:

-

Mobile Phase: Acetonitrile/water (e.g., 70:30 v/v) with an acid modifier like phosphoric acid. For MS compatibility, formic acid should be used instead.[2][5]

-

Flow Rate: 1.0 mL/min[2]

-

Detection Wavelength: 210 nm[2]

-

Column Temperature: Ambient or controlled (e.g., 30°C)

Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent.

Biological Metabolism and Experimental Workflows

The primary metabolic pathway for this compound in biological systems is hydrolysis, catalyzed by esterase enzymes, to yield hexanoic acid and isopropanol (B130326).[2] Hexanoic acid can then enter fatty acid metabolism pathways, such as β-oxidation, while isopropanol is further metabolized.[2][14]

Visualization of Synthesis and Metabolism

The following diagrams illustrate the key chemical and biological transformations of this compound.

Caption: Fischer Esterification Synthesis of this compound.

Caption: Enzymatic Hydrolysis of this compound.

References

- 1. GC/MS analysis of hexane, heptane and isopropyl alcohol - Chromatography Forum [chromforum.org]

- 2. This compound CAS 2311-46-8|RUO [benchchem.com]

- 3. This compound | C9H18O2 | CID 16832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. echemi.com [echemi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. arpi.unipi.it [arpi.unipi.it]

- 11. iris.unime.it [iris.unime.it]

- 12. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Isopropyl Hexanoate: A Comprehensive Technical Datasheet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of Isopropyl Hexanoate (B1226103) (CAS No. 2311-46-8), a fatty acid ester recognized for its characteristic fruity aroma.[1][2] This document is intended to serve as a comprehensive resource for laboratory and research professionals, offering detailed data, experimental protocols, and visual workflows to support its application in scientific and drug development endeavors. Isopropyl hexanoate is utilized as a flavoring and fragrance agent and may serve as a valuable intermediate in organic synthesis.[3][4]

Compound Identification and General Properties

This compound, also known as isopropyl caproate, is a colorless liquid.[5][6] It is characterized by a sweet, fruity odor, often likened to pineapple and berry.[7][8]

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| IUPAC Name | propan-2-yl hexanoate | [4][5] |

| Synonyms | Isopropyl caproate, n-Caproic acid isopropyl ester, Hexanoic acid, 1-methylethyl ester | [5][9] |

| CAS Number | 2311-46-8 | [9] |

| Molecular Formula | C₉H₁₈O₂ | [4][5] |

| Molecular Weight | 158.24 g/mol | [4][5] |

| Appearance | Colorless liquid | [5][7] |

| Odor | Sweet, fruity, pineapple-like | [7][8] |

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound, compiled from various sources. These values are essential for handling, storage, and application of the compound in a research setting.

Table 2: Quantitative Physical Properties

| Property | Value | Conditions | Source(s) |

| Boiling Point | 168 - 173 °C | @ 760 mm Hg | [1][3][7][8][10][11][12][13] |

| 74 °C | @ 20 mm Hg | [7][8] | |

| Density | 0.853 - 0.86 g/mL | @ 20°C | [1][5][6][8][10][12] |

| Refractive Index | 1.403 - 1.408 | @ 20°C | [1][3][5][6][8][10][12] |

| Vapor Pressure | 1.09 mmHg | @ 25°C (estimated) | [7][8] |

| Flash Point | 48.89 - 54 °C | Closed Cup | [3][7][10][11][12] |

| logP (o/w) | 3.177 - 3.18 | Estimated | [7][8] |

Table 3: Solubility Data

| Solvent | Solubility | Source(s) |

| Water | Almost insoluble (117.8 mg/L @ 25°C, est.) | [3][5][7][11] |

| Alcohol (Ethanol) | Soluble | [3][5][7][11] |

Experimental Protocols

This section outlines the detailed methodologies for the experimental determination of the key physical properties of this compound. These protocols are based on standard laboratory practices.

Determination of Boiling Point (Capillary Method)

The boiling point of this compound can be determined using the capillary method with a Thiele tube or a MelTemp apparatus. This method relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.[11][12]

Apparatus:

-

Thiele tube or MelTemp apparatus

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Heating mantle or Bunsen burner

-

Mineral oil or other suitable heating bath fluid

-

Stand and clamps

Procedure:

-

Fill the Thiele tube with mineral oil to the level of the side arm.

-

Add a small amount (a few milliliters) of this compound to the small test tube.

-

Place a capillary tube, with its sealed end up, into the test tube containing the this compound.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the thermometer and the attached test tube into the mineral oil in the Thiele tube, making sure the oil level is above the sample but below the opening of the test tube.

-

Gently heat the side arm of the Thiele tube.[11]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[11] Record this temperature.

Figure 1: Workflow for Boiling Point Determination.

Measurement of Density (Pycnometer Method)

The density of a liquid can be accurately measured using a pycnometer, which is a flask with a precisely known volume. The method involves determining the mass of the liquid that fills the pycnometer.

Apparatus:

-

Pycnometer (calibrated)

-

Analytical balance

-

Constant temperature water bath

-

Thermometer

-

Pipette

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in a constant temperature water bath set to 20°C and allow it to equilibrate.

-

Once equilibrated, carefully adjust the liquid volume to the pycnometer's calibration mark.

-

Remove the pycnometer from the water bath, wipe it dry, and allow it to return to room temperature.

-

Determine and record the mass of the pycnometer filled with this compound.

-

Calculate the mass of the this compound by subtracting the mass of the empty pycnometer.

-

Calculate the density by dividing the mass of the this compound by the known volume of the pycnometer.

Figure 2: Workflow for Density Measurement.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends when it passes through a substance. It is a characteristic property that can be used to identify a pure liquid.

Apparatus:

-

Abbe Refractometer

-

Constant temperature water bath (set to 20°C)

-

Dropper or pipette

-

Soft lens tissue

-

Ethanol (B145695) or acetone (B3395972) for cleaning

Procedure:

-

Ensure the prisms of the refractometer are clean and dry. Clean with ethanol or acetone and a soft lens tissue if necessary.

-

Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature of 20°C.

-

Using a dropper, place a few drops of this compound onto the surface of the lower prism.

-

Close the prisms carefully.

-

Adjust the light source and the mirror to obtain optimal illumination of the field of view.

-

Rotate the coarse and fine adjustment knobs until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

If a color fringe is observed, adjust the chromaticity compensator until the dividing line is sharp and achromatic.

-

Read the refractive index value from the scale.

Figure 3: Workflow for Refractive Index Measurement.

Determination of Flash Point (Pensky-Martens Closed-Cup Method)

The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source. The Pensky-Martens closed-cup method is a standard procedure for determining the flash point of flammable liquids.[3][5][7]

Apparatus:

-

Pensky-Martens closed-cup flash point tester

-

Heat source

-

Stirrer

-

Ignition source (gas flame or electric igniter)

-

Thermometer

Procedure:

-

Fill the test cup with this compound to the specified level.

-

Place the lid on the cup, ensuring a tight seal.

-

Begin heating the sample at a slow, constant rate while continuously stirring.

-

At regular temperature intervals, apply the ignition source through the opening in the lid while momentarily stopping the stirrer.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to flash (ignite briefly).[3][5]

-

Record the temperature at which the flash occurs.

References

- 1. parchem.com [parchem.com]

- 2. Showing Compound this compound (FDB020163) - FooDB [foodb.ca]

- 3. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 4. This compound | C9H18O2 | CID 16832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 6. demikspower.com [demikspower.com]

- 7. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 8. phillysim.org [phillysim.org]

- 9. researchgate.net [researchgate.net]

- 10. precisionlubrication.com [precisionlubrication.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Isopropyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of isopropyl hexanoate (B1226103). The information presented herein is intended to assist researchers, scientists, and professionals in drug development in the structural elucidation and characterization of this and similar ester compounds. This document details the experimental parameters for data acquisition and provides a thorough interpretation of the spectral data, supported by clear data presentation and visualizations.

Chemical Structure and Properties

Isopropyl hexanoate, also known by its IUPAC name propan-2-yl hexanoate, is an organic compound classified as a fatty acid ester. It has a molecular formula of C₉H₁₈O₂ and a molecular weight of 158.24 g/mol . The structure consists of a hexanoate (caproate) backbone esterified with an isopropyl group.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides detailed information about the proton environments within the molecule. The spectrum was acquired in deuterated chloroform (B151607) (CDCl₃) on a 90 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.93 | Septet | 1H | CH |

| 2.19 | Triplet | 2H | -CH₂-C=O |

| 1.59 | Multiplet | 2H | -CH₂-CH₂-C=O |

| 1.29 | Multiplet | 4H | -CH₂-CH₂-CH₂- & -CH₂-CH₃ |

| 1.21 | Doublet | 6H | -CH(CH₃)₂ |

| 0.89 | Triplet | 3H | -CH₂-CH₃ |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments in this compound. The spectrum was recorded in deuterated chloroform (CDCl₃) at a frequency of 22.49 MHz.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Carbon Type | Assignment |

| 173.29 | C | C=O |

| 67.13 | CH | -O-CH(CH₃)₂ |

| 34.42 | CH₂ | -CH₂-C=O |

| 31.33 | CH₂ | -CH₂-CH₂-C=O |

| 24.75 | CH₂ | -CH₂-CH₂-CH₂- |

| 22.38 | CH₂ | -CH₂-CH₃ |

| 21.84 | CH₃ | -CH(CH₃)₂ |

| 13.93 | CH₃ | -CH₂-CH₃ |

Experimental Protocols

A standardized protocol for the acquisition of NMR spectra for small organic molecules like this compound is outlined below. This protocol is a general guideline and may be adapted based on the specific instrumentation and experimental objectives.

Sample Preparation:

-

Weigh approximately 5-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solvent for chemical shift calibration (0 ppm).

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution. This is typically an automated process on modern spectrometers.

-

For ¹H NMR, acquire a single-pulse experiment. A sufficient number of scans (e.g., 8 to 16) should be averaged to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform to obtain the frequency-domain NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons in different environments.

Visualizations

The following diagrams illustrate the chemical structure and the general workflow for NMR analysis.

Caption: Chemical structure of this compound with ¹H and ¹³C NMR assignments.

Caption: General experimental workflow for NMR analysis of small molecules.

Mass Spectrometry Fragmentation of Isopropyl Hexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of isopropyl hexanoate (B1226103) (C₉H₁₈O₂, Molecular Weight: 158.24 g/mol ). Understanding these fragmentation pathways is crucial for the structural elucidation and identification of this and related ester compounds in complex matrices.

Experimental Protocols

The data presented herein is based on standard electron ionization mass spectrometry (EI-MS) analysis, typically performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

General Experimental Methodology:

-

Sample Preparation: A dilute solution of isopropyl hexanoate is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Gas Chromatography (GC): The sample is injected into a GC equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a final temperature (e.g., 250°C) to ensure the separation of the analyte from the solvent and any impurities. Helium is typically used as the carrier gas.

-

Ionization: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical molecular ion (M⁺•).

-

Fragmentation: The molecular ion, being energetically unstable, undergoes a series of predictable bond cleavages and rearrangements, breaking into smaller charged fragments and neutral species.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Data Presentation: Fragmentation Pattern

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The molecular ion peak (M⁺•) at m/z 158 is of very low abundance, which is typical for aliphatic esters. The quantitative data for the most significant ions are summarized below.[1][2]

| m/z | Relative Intensity (%) | Proposed Ion Structure | Ion Name/Type |

| 41 | ~45 | [C₃H₅]⁺ | Allyl Cation |

| 43 | ~85 | [CH(CH₃)₂]⁺ or [C₃H₇]⁺ | Isopropyl Cation / Propyl Cation |

| 57 | ~35 | [C₄H₉]⁺ | Butyl Cation |

| 71 | ~40 | [C₅H₁₁]⁺ | Pentyl Cation |

| 87 | ~30 | [C₅H₁₁CO]⁺ | Hexanoyl Acylium Ion Fragment |

| 99 | ~30 | [CH₃(CH₂)₄CO]⁺ | Hexanoyl Acylium Ion |

| 117 | 100 | [CH₃(CH₂)₄COOH₂]⁺ | Protonated Hexanoic Acid |

| 158 | <5 | [C₉H₁₈O₂]⁺• | Molecular Ion |

Core Fragmentation Pathways

The fragmentation of the this compound molecular ion (m/z 158) is dominated by specific cleavage and rearrangement reactions characteristic of esters.

Rearrangement leading to the Base Peak (m/z 117)

The most abundant ion in the spectrum, the base peak, appears at m/z 117. This ion is formed via a characteristic rearrangement process involving the transfer of a hydrogen atom from the hexanoate chain to the ether oxygen of the ester group, followed by the elimination of a neutral propene molecule (mass 42 u). This results in the formation of the stable, even-electron ion corresponding to protonated hexanoic acid.

Alpha-Cleavage (α-Cleavage)

Alpha-cleavage involves the breaking of a bond adjacent to the carbonyl group (C=O). This is a common pathway for esters and leads to the formation of stable acylium ions.

-

Formation of m/z 99: Cleavage of the C-O bond on the alkoxy side of the carbonyl group results in the loss of an isopropoxy radical (•OCH(CH₃)₂). This generates the hexanoyl acylium ion, [CH₃(CH₂)₄CO]⁺, which is observed at m/z 99.

-

Formation of m/z 43: Another primary fragmentation is the cleavage of the bond between the carbonyl carbon and the alkyl chain of the hexanoate moiety. This pathway can lead to the formation of the isopropyl cation, [CH(CH₃)₂]⁺, at m/z 43. This ion is particularly stable (a secondary carbocation) and thus gives a high-intensity peak.

Other Significant Fragmentations

-

Formation of m/z 87 and 71: These peaks arise from further fragmentation. The ion at m/z 87 can be formed by the loss of an ethyl radical from the hexanoyl acylium ion (m/z 99). The peak at m/z 71 corresponds to the pentyl cation [C₅H₁₁]⁺, likely formed by cleavage at the carbonyl group.

-

Alkyl Chain Fragmentation (m/z 57, 41): The series of peaks at m/z 57 ([C₄H₉]⁺) and 41 ([C₃H₅]⁺) are characteristic of fragmentation within the n-pentyl portion of the hexanoyl group.

The logical relationship of these key fragmentation pathways is visualized in the diagram below.

Caption: Fragmentation pathway of this compound (m/z 158) in EI-MS.

References

In-Depth Infrared Spectroscopy Analysis of Isopropyl Hexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the infrared (IR) spectroscopy analysis of isopropyl hexanoate (B1226103). It details the characteristic vibrational modes of the molecule, offers standardized experimental protocols for obtaining high-quality spectra, and presents the spectral data in a clear, tabular format for ease of interpretation and comparison.

Introduction to Infrared Spectroscopy of Esters

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules by measuring the absorption of infrared radiation. For organic molecules like isopropyl hexanoate, an ester with the chemical formula C₉H₁₈O₂, IR spectroscopy is an invaluable tool for structural elucidation and quality control. The spectrum reveals the presence of specific functional groups, providing a unique molecular fingerprint.

The key functional group in this compound is the ester linkage (-COO-), which gives rise to characteristic and intense absorption bands. The most prominent of these is the carbonyl (C=O) stretching vibration, which is typically strong and sharp. Additionally, the carbon-oxygen (C-O) single bond stretches are also readily identifiable in the spectrum. The aliphatic hydrocarbon portions of the molecule, the hexyl chain and the isopropyl group, contribute to the C-H stretching and bending vibrations.

Experimental Protocols for IR Analysis of this compound

The quality of an IR spectrum is highly dependent on the sample preparation and the instrumental parameters. As this compound is a liquid at room temperature, several methods are suitable for its analysis. The following are detailed protocols for the most common techniques.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a widely used technique for liquid samples due to its simplicity and minimal sample preparation.

Methodology:

-

Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent, such as isopropanol, and allow it to dry completely.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the surrounding atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small drop of neat (undiluted) this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Acquire the IR spectrum of the sample. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically perform a background subtraction. Further processing may include baseline correction if necessary.

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a solvent-moistened wipe.

Transmission FTIR Spectroscopy using a Liquid Cell

This traditional method involves passing the IR beam through a thin film of the liquid sample held between two IR-transparent salt plates.

Methodology:

-

Cell Preparation: Select a demountable or sealed liquid cell with IR-transparent windows (e.g., NaCl or KBr). For neat liquids, a very short path length is required, often achieved by capillary action between two plates without a spacer.

-

Sample Introduction: Apply a small drop of this compound to the center of one salt plate. Carefully place the second plate on top to create a thin, bubble-free film of the liquid.

-

Instrument Setup: Place the assembled cell in the sample holder of the FTIR spectrometer.

-

Background Spectrum: A background spectrum should be recorded with the empty beam path or with the empty liquid cell, depending on the experimental setup.

-

Data Acquisition: Collect the sample spectrum using similar instrument parameters as for the ATR method (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).

-

Data Processing: Perform background subtraction and any other necessary spectral corrections.

-

Cleaning: Disassemble the cell and clean the salt plates thoroughly with a dry, volatile solvent. Store the plates in a desiccator to prevent damage from moisture.

Spectral Data and Interpretation

The infrared spectrum of this compound is characterized by several key absorption bands that correspond to specific molecular vibrations. The table below summarizes the expected peak assignments based on its structure and data for similar aliphatic esters.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~2960 | Strong | Asymmetric C-H Stretch | -CH₃ (Alkyl) |

| ~2935 | Strong | Asymmetric C-H Stretch | -CH₂- (Alkyl) |

| ~2875 | Medium | Symmetric C-H Stretch | -CH₃ (Alkyl) |

| ~2860 | Medium | Symmetric C-H Stretch | -CH₂- (Alkyl) |

| ~1740 | Very Strong | C=O Stretch | Ester Carbonyl |

| ~1465 | Medium | C-H Bend (Scissoring) | -CH₂- and -CH₃ (Alkyl) |

| ~1375 | Medium | C-H Bend (Symmetric) | -C(CH₃)₂ (Isopropyl group) |

| ~1240 | Strong | Asymmetric C-O-C Stretch | Ester |

| ~1170 | Strong | Symmetric C-O-C Stretch | Ester |

Interpretation of Key Peaks:

-

C-H Stretching (3000-2850 cm⁻¹): The strong absorptions in this region are characteristic of the sp³ hybridized C-H bonds in the hexyl and isopropyl groups.

-

C=O Stretching (~1740 cm⁻¹): This is the most intense and easily recognizable peak in the spectrum of this compound. Its position is characteristic of a saturated aliphatic ester.

-

C-H Bending (1470-1370 cm⁻¹): These medium-intensity peaks arise from the bending vibrations of the C-H bonds in the alkyl chains. The peak around 1375 cm⁻¹ is often split or broadened in isopropyl groups.

-

C-O Stretching (1240-1170 cm⁻¹): Esters typically show two C-O stretching bands. The stronger, higher-wavenumber band is due to the asymmetric C-O-C stretch, while the other corresponds to the symmetric stretch. These are crucial for confirming the ester functionality.

Logical Workflow for IR Spectroscopy Analysis

The following diagram illustrates the logical workflow of an infrared spectroscopy experiment, from initial sample handling to final data interpretation.

The Natural Occurrence of Isopropyl Hexanoate in Fruits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl hexanoate (B1226103) is a branched-chain ester recognized for its characteristic fruity and ethereal aroma, contributing to the complex scent profile of various natural products. While its presence is well-documented in certain fermented foods and beverages, its natural occurrence in fresh fruits is a subject of ongoing scientific investigation. This technical guide provides a comprehensive overview of the current knowledge regarding the presence of isopropyl hexanoate in fruits, detailing its detection, quantification, and biosynthetic origins. The information is intended to support researchers and professionals in the fields of food science, flavor chemistry, and natural product drug discovery.

Natural Occurrence and Quantitative Data

The identification and quantification of volatile organic compounds (VOCs) in fruits are predominantly carried out using gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique such as headspace solid-phase microextraction (HS-SPME). While the presence of various hexanoate esters, particularly methyl and ethyl hexanoate, is commonly reported in a wide range of fruits, specific quantitative data for this compound remains limited in the scientific literature. Its detection is often at trace levels, and it may not be a primary focus of studies concentrating on more abundant volatile compounds.

The following table summarizes the reported presence of hexanoate esters in fruits where this compound has been mentioned or is likely to occur due to the presence of its precursors. It is important to note that the concentration of volatile compounds can vary significantly depending on the fruit cultivar, ripeness, geographical origin, and analytical method used.

| Fruit | Compound | Concentration Range (µg/kg) | Analytical Method | Reference(s) |

| Pineapple (Ananas comosus) | Methyl hexanoate | 1,100 - 106,210 | HS-SPME-GC-MS | [1][2][3] |

| Ethyl hexanoate | 48,420 - 106,210 | HS-SPME-GC-MS | [1][3][4] | |

| This compound | Not Quantified | - | - | |

| Apple (Malus domestica) | Hexyl hexanoate | 11.88 - 1399.58 | HS-SPME-GC-MS | [5] |

| Butyl hexanoate | Present | HS-SPME-GC-MS | [6] | |

| This compound | Not Quantified | - | - | |

| Pear (Pyrus spp.) | Ethyl hexanoate | Present | HS-SPME-GC-MS | [7] |

| Hexyl acetate | Present | HS-SPME-GC-MS | [8] | |

| This compound | Not Quantified | - | - | |

| Guava (Psidium guajava) | Various esters | Present | HS-SPME-GC-MS | [9] |

| This compound | Not Quantified | - | - | |

| Star Fruit (Averrhoa carambola) | Methyl caproate (hexanoate) | Major component | HS-SPME-GC-MS | [5] |

| This compound | Not Quantified | - | - | |

| Wild Strawberry (Fragaria vesca) | Various esters | Present | - | - |

| This compound | Detected | - | - |

Note: "Not Quantified" indicates that while the fruit is known to produce hexanoate esters and the necessary precursors for this compound, specific quantitative data for this compound was not found in the reviewed literature. "Detected" indicates a qualitative report of its presence.

Biosynthesis of this compound in Fruits

The biosynthesis of esters in fruits is a complex process involving precursors from fatty acid and amino acid metabolism. Branched-chain esters, such as this compound, are formed through the enzymatic esterification of an alcohol with an acyl-CoA. The formation of this compound specifically requires the availability of isopropanol (B130326) and hexanoyl-CoA.

Recent research suggests that the precursors for branched-chain esters are largely derived from the de novo synthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine[1][4][10]. The catabolism of these amino acids provides the branched-chain alcohols and acyl-CoAs necessary for ester formation.

The proposed biosynthetic pathway for this compound is as follows:

-

Formation of Hexanoyl-CoA: Hexanoyl-CoA is derived from the β-oxidation of fatty acids.

-

Formation of Isopropanol: Isopropanol can be formed from the catabolism of the branched-chain amino acid leucine.

-

Esterification: The final step is the condensation of isopropanol and hexanoyl-CoA, catalyzed by an alcohol acyltransferase (AAT) enzyme.

Experimental Protocols

The analysis of this compound in fruit matrices typically involves the following steps: sample preparation, volatile compound extraction, and instrumental analysis.

Sample Preparation

-

Fruit Homogenization: A representative sample of the fruit tissue (e.g., 5-10 g) is homogenized into a puree. To prevent enzymatic reactions that could alter the volatile profile, this step is often performed at low temperatures (e.g., on ice).

-

Addition of Internal Standard: A known concentration of an internal standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties not naturally present in the fruit) is added to the homogenate for accurate quantification.

-

Matrix Modification: Saturated sodium chloride solution is often added to the sample to increase the ionic strength, which enhances the release of volatile compounds into the headspace.

Volatile Compound Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a widely used, solvent-free technique for the extraction and pre-concentration of volatile and semi-volatile compounds.

-

Apparatus: A gas-tight vial containing the prepared fruit sample and a magnetic stir bar. An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is used for extraction.

-

Procedure:

-

The vial is placed in a heating block or water bath and incubated at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) with constant agitation to allow the volatile compounds to equilibrate in the headspace.

-

The SPME fiber is exposed to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

-

After extraction, the fiber is retracted and immediately introduced into the hot injection port of the gas chromatograph for thermal desorption of the analytes.

-

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Gas Chromatograph (GC):

-

Injector: Splitless mode is typically used to maximize the transfer of analytes onto the column. The injector temperature is set high enough to ensure rapid desorption from the SPME fiber (e.g., 250 °C).

-

Column: A capillary column with a polar or mid-polar stationary phase (e.g., DB-WAX, HP-INNOWax) is commonly used for the separation of volatile esters.

-

Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at 40 °C, hold for a few minutes, then ramp up to a final temperature of around 240 °C.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Acquisition Mode: Data can be acquired in full scan mode for qualitative identification by comparing mass spectra to libraries (e.g., NIST, Wiley). For quantitative analysis, selected ion monitoring (SIM) mode is used to increase sensitivity and selectivity by monitoring specific ions characteristic of the target analyte and internal standard.

-

Conclusion

The natural occurrence of this compound in fruits, while plausible given the presence of its biosynthetic precursors, is not as extensively documented as that of other short-chain esters. Its subtle contribution to the overall fruit aroma profile makes its detection and quantification challenging. The methodologies outlined in this guide, particularly HS-SPME-GC-MS, provide a robust framework for researchers to further investigate the presence and concentration of this and other trace-level volatile compounds in various fruit matrices. A deeper understanding of the biosynthetic pathways and the factors influencing the formation of such esters will be invaluable for the food and fragrance industries, as well as for the exploration of novel bioactive compounds from natural sources.

References

- 1. Characteristic Aroma Compounds from Different Pineapple Parts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Aroma Volatile Compounds from Two Fresh Pineapple Varieties in China - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. GC-MS Metabolite and Transcriptome Analyses Reveal the Differences of Volatile Synthesis and Gene Expression Profiling between Two Apple Varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. bio-conferences.org [bio-conferences.org]

The Potential for Isopropyl Hexanoate Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl hexanoate (B1226103), a volatile ester with potential applications in flavors, fragrances, and pharmaceuticals, is not a commonly reported natural product in plants. However, the enzymatic machinery for its synthesis may exist within the plant kingdom. This technical guide explores the hypothetical biosynthesis pathway of isopropyl hexanoate in plants, drawing upon the well-established principles of ester biosynthesis and the known promiscuity of the key enzymes involved. We provide a detailed overview of the synthesis of the requisite precursors, hexanoyl-CoA and isopropanol (B130326), and the final condensation step catalyzed by alcohol acyltransferases (AATs). This document also compiles available quantitative data for related reactions, details relevant experimental protocols for the investigation of this pathway, and presents visual diagrams of the proposed metabolic routes. The significant knowledge gaps regarding isopropanol biosynthesis in plants are highlighted, positioning this as a frontier for future research.

Introduction to Volatile Ester Biosynthesis in Plants

Volatile esters are crucial components of the aroma and flavor of many fruits and flowers, playing vital roles in attracting pollinators and seed dispersers. The biosynthesis of these esters is a multi-step process that brings together precursors from different metabolic pathways. The final and committing step in the formation of most volatile esters is the condensation of an alcohol with an acyl-CoA, a reaction catalyzed by a diverse family of enzymes known as alcohol acyltransferases (AATs).

The general scheme for volatile ester biosynthesis is depicted below:

Caption: Overview of Volatile Ester Biosynthesis.

Proposed Biosynthesis Pathway of this compound

The formation of this compound in plants would necessitate the availability of two precursor molecules: isopropanol and hexanoyl-CoA. These would then be condensed by an AAT enzyme.

Biosynthesis of Hexanoyl-CoA

Hexanoyl-CoA is a medium-chain acyl-CoA that can be synthesized in plants through the β-oxidation of longer-chain fatty acids. This process occurs primarily in the peroxisomes and mitochondria.

The pathway for the generation of hexanoyl-CoA from a C18 fatty acid (linoleic acid) is illustrated below:

Caption: Hexanoyl-CoA Biosynthesis Pathway.

Biosynthesis of Isopropanol: A Hypothetical Pathway in Plants

The biosynthesis of isopropanol is not a well-established metabolic pathway in plants. While isopropanol has been detected in the volatiles of some plants, its origin is unclear. It is hypothesized that isopropanol could be formed as a minor byproduct of other metabolic pathways, such as the metabolism of branched-chain amino acids or via the reduction of acetone. The enzyme alcohol dehydrogenase, which is ubiquitous in plants, can catalyze the reduction of ketones to secondary alcohols.[1]

A speculative pathway for isopropanol formation is presented below:

Caption: Hypothetical Isopropanol Biosynthesis in Plants.

Final Condensation by Alcohol Acyltransferase (AAT)

The final step in the proposed biosynthesis of this compound is the esterification of isopropanol with hexanoyl-CoA, catalyzed by an AAT. Plant AATs are known to have broad substrate specificity, accepting a wide range of alcohols and acyl-CoAs. It is therefore plausible that an existing AAT could catalyze this reaction, provided both substrates are present in the same cellular compartment.

Caption: Final Step: this compound Synthesis.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound in plants is not available in the current literature. However, data from studies on related substrates with AAT enzymes can provide an indication of the potential efficiency of this reaction.

Table 1: Kinetic Parameters of Plant Alcohol Acyltransferases with Relevant Substrates

| Enzyme Source | Substrate Alcohol | Km (mM) | Substrate Acyl-CoA | Km (µM) | Vmax (pkat/mg protein) | Reference |

| Cucumis melo (Melon) | Butanol | 0.45 | Hexanoyl-CoA | 15.2 | 13.8 | (El-Sharkawy et al., 2005) |

| Fragaria x ananassa (Strawberry) | Butanol | 1.8 | Hexanoyl-CoA | 23 | 250 | (Beekwilder et al., 2004) |

| Malus x domestica (Apple) | Isobutanol | 0.17 | Acetyl-CoA | 40 | 1200 | (Souleyre et al., 2005) |

Note: Data for isopropanol as a substrate for plant AATs is currently unavailable.

Experimental Protocols

Investigating the hypothetical biosynthesis of this compound in plants requires a combination of enzymatic assays and sensitive analytical techniques for metabolite detection.

Alcohol Acyltransferase (AAT) Enzyme Assay

This protocol is adapted from established methods for characterizing AAT activity.

Objective: To determine if a plant protein extract can catalyze the formation of this compound from isopropanol and hexanoyl-CoA.

Materials:

-

Plant tissue (e.g., fruit, flower petals)

-

Extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM DTT, 5 mM MgCl₂, 10% (v/v) glycerol)

-

Isopropanol solution (in buffer)

-

Hexanoyl-CoA solution (in buffer)

-

Internal standard (e.g., heptyl acetate)

-

GC-MS system

Procedure:

-

Protein Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge to pellet cell debris and collect the supernatant containing the crude protein extract.

-

Enzyme Reaction: In a glass vial, combine the crude protein extract with isopropanol and hexanoyl-CoA.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Extraction: Stop the reaction and extract the formed esters by adding an organic solvent (e.g., hexane) containing an internal standard. Vortex vigorously and centrifuge to separate the phases.

-

Analysis: Analyze the organic phase by GC-MS to identify and quantify the production of this compound.

Workflow Diagram:

References

Isopropyl Hexanoate: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl hexanoate (B1226103), a volatile organic compound (VOC) with the chemical formula C9H18O2, is a fatty acid ester recognized for its characteristic fruity, pineapple-like aroma.[1] This technical guide provides an in-depth analysis of isopropyl hexanoate, focusing on its properties as a VOC, its synthesis, analytical methodologies for its detection, and its metabolic fate. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on presenting quantitative data in a structured format, detailing experimental protocols, and visualizing complex processes.

Chemical and Physical Properties

This compound, also known by synonyms such as isopropyl caproate and hexanoic acid, 1-methylethyl ester, is a colorless liquid.[2][3] Its fundamental properties are crucial for understanding its behavior as a VOC and for its application in various scientific and industrial contexts.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C9H18O2 | [2] |

| Molecular Weight | 158.24 g/mol | [3] |

| CAS Number | 2311-46-8 | [2] |

| Appearance | Colorless liquid | [2] |

| Odor | Sweet, fruity, pineapple-like | [1][2] |

| Boiling Point | 168-173 °C at 760 mmHg | [4] |

| Flash Point | 54 °C | [2] |

| Vapor Pressure | 1.09 mmHg at 25 °C | [1][5] |

| Water Solubility | Almost insoluble | [3] |

| Solubility in Organic Solvents | Soluble in alcohol | [3] |

| logP (o/w) | 3.177 (estimated) | [1] |

This compound as a Volatile Organic Compound (VOC)

As a volatile organic compound, this compound can contribute to atmospheric photochemical reactions. The United States Environmental Protection Agency (EPA) defines VOCs as substances that participate in such reactions, leading to the formation of ground-level ozone, a primary component of smog.[6]

Photochemical Ozone Creation Potential (POCP)

Regulatory Status

While the EPA regulates VOC emissions from consumer products to mitigate ozone formation, specific regulations targeting this compound as a VOC were not identified in the conducted research.[10] Its primary regulatory consideration appears to be as a flavoring agent, where the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent".[3]

Synthesis of this compound

This compound is commercially synthesized primarily through the Fischer esterification of hexanoic acid and isopropanol.

Fischer Esterification: Experimental Protocol

This method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.

Objective: To synthesize this compound from hexanoic acid and isopropanol.

Materials:

-

Hexanoic acid

-

Isopropanol

-

Concentrated sulfuric acid (catalyst)

-

Benzene (for azeotropic distillation)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

In a round-bottom flask, combine hexanoic acid and a molar excess of isopropanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Set up the apparatus for distillation with a Dean-Stark trap to remove the water formed during the reaction, driving the equilibrium towards the product.

-

Reflux the mixture until no more water is collected in the Dean-Stark trap.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water, followed by a dilute sodium bicarbonate solution to neutralize the excess acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and purify the crude this compound by fractional distillation.

Table 2: Comparison of Synthesis Methods for this compound

| Synthesis Method | Typical Yield (%) | Purity (%) | Key Advantages |

| Fischer Esterification | 75-85 | 95-98 | Well-established, relatively simple |

| Continuous Industrial Process | 92-98 | 98-99.5 | High throughput, cost-effective for large scale |

| Enzymatic Esterification | 65-70 | >99 | Environmentally friendly, high purity |

Synthesis Workflow Diagram

Analytical Methods for Detection and Quantification

The detection and quantification of this compound are essential for quality control in the food and fragrance industries and for research purposes. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.

Experimental Protocol: Headspace GC-MS for this compound in a Food Matrix (General Protocol)

Objective: To detect and quantify this compound in a food sample using headspace gas chromatography-mass spectrometry.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Headspace autosampler

-

GC column suitable for volatile compounds (e.g., DB-5ms, HP-5ms)

Procedure:

-

Sample Preparation: A known amount of the homogenized food sample is placed in a headspace vial. An internal standard may be added for quantification. The vial is sealed.

-

Incubation: The vial is incubated at a specific temperature for a set time to allow the volatile compounds, including this compound, to partition into the headspace.

-

Injection: A heated syringe from the autosampler withdraws a specific volume of the headspace gas and injects it into the GC inlet.

-

GC Separation: The sample is separated on the GC column using a temperature program that ramps the oven temperature to elute the compounds based on their boiling points and interactions with the stationary phase.

-

MS Detection: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected, providing a unique mass spectrum for each compound.

-

Data Analysis: The retention time and mass spectrum of the peaks are compared to those of a known standard of this compound for identification and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the analysis of this compound, particularly for samples that are not suitable for GC.

Experimental Protocol: Reverse-Phase HPLC for this compound (General Protocol)

Objective: To separate and quantify this compound using reverse-phase high-performance liquid chromatography.

Instrumentation:

-

HPLC system with a UV or diode array detector (DAD)

-

Reverse-phase C18 column

Procedure:

-

Sample Preparation: The sample containing this compound is dissolved in a suitable organic solvent.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used as the mobile phase.[11]

-

Injection: A specific volume of the prepared sample is injected into the HPLC system.

-

Separation: The sample is pumped through the C18 column with the mobile phase. This compound, being relatively nonpolar, will be retained on the column and separated from more polar compounds.

-

Detection: The eluting compounds are detected by the UV or DAD detector. This compound can be detected at a low UV wavelength.

-

Quantification: The peak area of this compound is compared to a calibration curve generated from standards of known concentrations.

Analytical Workflow Diagram

Metabolic Fate of this compound

Upon ingestion or exposure, this compound is expected to undergo hydrolysis catalyzed by esterase enzymes present in the body.[4] This enzymatic action breaks the ester bond, yielding hexanoic acid and isopropanol.

Hexanoic acid , a medium-chain fatty acid, can then enter the fatty acid metabolism pathway. It can be activated to hexanoyl-CoA and subsequently undergo β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.

Isopropanol is metabolized in the liver, primarily by alcohol dehydrogenase, to acetone. Acetone can then be further metabolized or excreted from the body.

Metabolic Pathway Diagram

Health and Safety

This compound is classified as a flammable liquid and vapor.[2] Safety data sheets (SDS) indicate that it can be irritating to the eyes, respiratory system, and skin.[2] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.

Table 3: GHS Hazard Information for this compound

| GHS Pictogram | Signal Word | Hazard Statement |

| Flame | Warning | H226: Flammable liquid and vapor |

Conclusion

This compound is a significant volatile organic compound with important applications in the flavor and fragrance industries. Its synthesis is well-understood, and robust analytical methods exist for its detection and quantification. As a VOC, its potential contribution to ozone formation is a consideration, although it is not currently a highly regulated compound in this regard. Understanding its metabolic fate, primarily through hydrolysis to its constituent acid and alcohol, is crucial for assessing its biological impact. This guide provides a foundational understanding for researchers and professionals working with this compound, emphasizing quantitative data and detailed methodologies. Further research into its specific photochemical reactivity and potential biological interactions will continue to enhance our knowledge of this versatile ester.

References

- 1. This compound, 2311-46-8 [thegoodscentscompany.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C9H18O2 | CID 16832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS 2311-46-8|RUO [benchchem.com]

- 5. parchem.com [parchem.com]

- 6. US Environmental Protection Agency - TBF Environmental [tbfenvironmental.com]

- 7. Photochemical Ozone Creation Potential → Area → Resource 1 [lifestyle.sustainability-directory.com]

- 8. fluorocarbons.org [fluorocarbons.org]

- 9. researchgate.net [researchgate.net]

- 10. ctpa.org.uk [ctpa.org.uk]

- 11. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Solubility of Isopropyl Hexanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isopropyl hexanoate (B1226103) in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine the solubility of isopropyl hexanoate through established methodologies. It includes a detailed experimental protocol for the widely accepted shake-flask method, a discussion of the qualitative solubility of this compound, and a visualization of the experimental workflow.

Introduction to this compound and its Solubility

This compound (C₉H₁₈O₂) is an ester recognized for its characteristic fruity aroma. It finds applications in the flavor, fragrance, and cosmetic industries and can serve as a solvent for polar organic compounds.[1] Understanding its solubility in various organic solvents is crucial for its application in formulations, chemical synthesis, and purification processes.

Quantitative Solubility Data

A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in a range of organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Mole Fraction (x) |

| Alcohols | ||||

| Methanol | ||||

| Ethanol | ||||

| User Defined | ||||

| Ketones | ||||

| Acetone | ||||

| User Defined | ||||

| Esters | ||||

| Ethyl Acetate | ||||

| User Defined | ||||

| Hydrocarbons | ||||

| n-Hexane | ||||

| Toluene | ||||

| User Defined | ||||

| Ethers | ||||

| Diethyl Ether | ||||

| User Defined |

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a solvent. The following protocol is a detailed methodology adapted for determining the solubility of this compound in various organic solvents.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Thermostatically controlled shaker bath or incubator

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Vials with screw caps (B75204) (chemically resistant)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of the Test System: Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that a solid phase remains at equilibrium.

-

Solvent Addition: Accurately pipette a known volume or weigh a known mass of the selected organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved this compound to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a controlled temperature.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe. To remove any suspended microparticles, filter the aliquot through a chemically compatible syringe filter into a clean vial.

-

Sample Preparation for Analysis: Accurately dilute the filtered saturated solution with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantitative Analysis: Analyze the diluted sample using a calibrated GC-FID or other suitable analytical method to determine the concentration of this compound in the saturated solution.

-

Data Calculation: From the concentration of the diluted sample and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the solubility in the desired units (e.g., g/100 g solvent, mol/L, mole fraction).

3.3. Preparation of Calibration Standards A series of standard solutions of this compound in the respective organic solvent should be prepared by accurately weighing the ester and dissolving it in a known volume of the solvent. These standards are used to generate a calibration curve for the analytical instrument.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

References

Isopropyl hexanoate CAS number and molecular weight

For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is fundamental. This guide provides the core chemical identifiers for Isopropyl Hexanoate (B1226103).

Isopropyl Hexanoate is a fatty acid ester. It is recognized for its characteristic fruity, pineapple-like aroma and is used as a flavoring and fragrance agent.[1]

Below is a summary of the key quantitative data for this compound:

| Identifier | Value |

| CAS Number | 2311-46-8[2][3][4][5] |

| Molecular Formula | C9H18O2[1][2][3][6] |

| Molecular Weight | 158.24 g/mol [1][3][5][6][7] |

The content of this document is focused on providing the specific CAS number and molecular weight for this compound as requested. Detailed experimental protocols and signaling pathway diagrams are not applicable to this particular query.

References

A Technical Guide to the Thermophysical Properties and Biological Significance of Short-Chain Fatty Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermophysical properties of key short-chain fatty acid (SCFA) esters: methyl acetate (B1210297), ethyl acetate, and propyl acetate. Additionally, it delves into the significant biological signaling pathways associated with the parent SCFAs, offering crucial context for their application in drug development and research. All quantitative data is presented in standardized tables for straightforward comparison, and detailed experimental protocols for property determination are provided.

Thermophysical Properties of Short-Chain Fatty Acid Esters

The thermophysical properties of SCFA esters are fundamental to their handling, processing, and formulation in various applications, including as solvents and in the development of drug delivery systems.

Density

Density is a critical parameter for quality control and process design. The density of these esters is typically measured using a pycnometer.

Table 1: Density of Short-Chain Fatty Acid Esters

| Compound | Temperature (°C) | Density (g/cm³) |

| Methyl Acetate | 20 | 0.9342[1] |

| Ethyl Acetate | 20 | 0.902 |

| Propyl Acetate | 25 | 0.888[2] |

Viscosity

Viscosity influences the flow characteristics of these esters and is a key factor in formulation and manufacturing processes. It is commonly determined using a viscometer.

Table 2: Dynamic Viscosity of Short-Chain Fatty Acid Esters

| Compound | Temperature (°C) | Viscosity (mPa·s) |

| Methyl Acetate | 25 | 0.364[1] |

| Ethyl Acetate | 20 | 0.45 |

| Propyl Acetate | 25 | 0.544[3] |

Heat Capacity

Specific heat capacity is essential for thermal management in processes involving these esters. Differential Scanning Calorimetry (DSC) is a primary method for its measurement.

Table 3: Liquid Heat Capacity of Short-Chain Fatty Acid Esters

| Compound | Temperature (°C) | Specific Heat Capacity (J/g·K) |

| Methyl Acetate | 25 | 1.98 |

| Ethyl Acetate | 25 | 1.93 |

| n-Propyl Acetate | 25 | 1.94 |

Thermal Conductivity

Thermal conductivity is a measure of a material's ability to conduct heat and is a crucial parameter in heat transfer applications. The transient hot wire method is a common technique for measuring the thermal conductivity of liquids.[4][5][6][7][8]

Table 4: Thermal Conductivity of Short-Chain Fatty Acid Esters

| Compound | Temperature (°C) | Thermal Conductivity (W/m·K) |

| Methyl Acetate | 21.1 | 0.165 |

| Ethyl Acetate | 21.1 | 0.151 |

| Propyl Acetate | 20 | 0.141 |

Experimental Protocols

Accurate determination of thermophysical properties is paramount. The following sections detail the standard experimental methodologies.

Density Measurement using a Pycnometer

The pycnometer method is a highly precise technique for determining the density of liquids.[9][10][11] It involves comparing the weight of a known volume of the sample liquid to the weight of the same volume of a reference liquid with a known density, typically distilled water.

Protocol:

-

Preparation: Clean and thoroughly dry the pycnometer and its stopper.

-

Weight of Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m₀).

-

Weight with Reference Liquid: Fill the pycnometer with distilled water, ensuring no air bubbles are present. Insert the stopper, allowing excess liquid to escape through the capillary. Dry the exterior and weigh the filled pycnometer (m₁).

-